An In-depth Technical Guide to 1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7)
An In-depth Technical Guide to 1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of a Novel Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products, pharmaceuticals, and biologically active compounds.[1][2] Its versatility allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological properties. The strategic introduction of fluorine-containing substituents, such as the difluoromethyl (CHF₂) group, has become a powerful strategy in modern drug design to enhance metabolic stability, modulate lipophilicity, and improve cell membrane permeability.
This guide provides a comprehensive technical overview of 1-(Difluoromethyl)-5-phenyl-1H-indole (CAS 1909336-57-7) . It is important to note that as of this writing, specific literature on this exact molecule is scarce. Therefore, this document has been constructed by a senior application scientist to serve as a predictive and enabling resource. By deconstructing the molecule into its core components—the 5-phenyl-1H-indole scaffold and the N-difluoromethyl group—we will provide scientifically grounded predictions of its properties, propose robust synthetic routes, and explore its potential applications in drug discovery. Every protocol and mechanistic claim is supported by established principles and authoritative sources from analogous systems.
Part 1: Physicochemical Profile and Strategic Importance
The unique combination of a planar, aromatic 5-phenyl-1H-indole core with an N-difluoromethyl group gives this molecule a distinct set of properties that are highly valuable for drug discovery programs.
Predicted Physicochemical Properties
| Property | Value | Rationale and Impact |
| Molecular Formula | C₁₅H₁₁F₂N | - |
| Molecular Weight | 243.25 g/mol | Suitable for oral bioavailability (within Lipinski's Rule of Five). |
| Predicted LogP | ~4.5 - 5.0 | The phenyl group significantly increases lipophilicity. The CHF₂ group also contributes to higher lipophilicity compared to an N-H or N-CH₃ analog, potentially enhancing membrane permeability. |
| Hydrogen Bond Acceptors | 2 (Fluorine atoms) | The fluorine atoms can act as weak hydrogen bond acceptors. |
| Hydrogen Bond Donors | 0 | The indole N-H is replaced, removing a key hydrogen bond donor site. This can prevent unwanted interactions with metabolic enzymes or off-targets. |
| Metabolic Stability | Predicted to be high | The electron-withdrawing nature of the CHF₂ group can shield the indole ring from oxidative metabolism. The C-F bonds are highly stable.[3] |
The Strategic Value of the N-CHF₂ Group
The N-difluoromethyl group is not merely a placeholder; it is a strategic modification that imparts several desirable characteristics:
-
Metabolic Blocking: The indole nitrogen is a common site of Phase I metabolism. Capping it with a robust difluoromethyl group can prevent N-dealkylation and other metabolic transformations, thereby increasing the compound's half-life.[3]
-
Modulation of Electronics: The strong electron-withdrawing nature of the CHF₂ group decreases the electron density of the indole ring system, which can alter its reactivity and interactions with biological targets.
-
Lipophilicity Enhancement: Fluorination generally increases lipophilicity, which can improve a molecule's ability to cross cellular membranes and the blood-brain barrier.
-
Conformational Control: The steric bulk of the CHF₂ group can influence the orientation of the 5-phenyl substituent, potentially locking the molecule into a more favorable conformation for binding to a target protein.
Part 2: Proposed Synthesis and Chemical Reactivity
A logical and efficient synthesis of 1-(Difluoromethyl)-5-phenyl-1H-indole would involve a two-stage approach: first, the construction of the 5-phenyl-1H-indole core, followed by the N-difluoromethylation.
Stage 1: Synthesis of the 5-Phenyl-1H-indole Core
Two primary, high-yield strategies are proposed for the synthesis of the 5-phenyl-1H-indole intermediate.
Method A: Suzuki-Miyaura Cross-Coupling
This is a powerful and versatile method for forming the C-C bond between the indole C5 position and the phenyl ring. It offers high functional group tolerance and generally proceeds under mild conditions.[4]
Method B: Fischer Indole Synthesis
A classic and robust method for forming the indole ring itself. This approach would involve the acid-catalyzed cyclization of a substituted phenylhydrazone.[5][6]
Experimental Protocol: Synthesis of 5-Phenyl-1H-indole via Suzuki-Miyaura Coupling
This protocol is based on established procedures for the arylation of bromoindoles.[4][7]
Materials:
-
5-Bromoindole
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Cesium carbonate (Cs₂CO₃) or Sodium Carbonate (Na₂CO₃)[8]
-
Ethanol or a mixture of Dioxane and Water[9]
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a microwave reaction vial or a round-bottom flask, add 5-bromoindole (1.0 equivalent), phenylboronic acid (1.3 equivalents), Pd(PPh₃)₄ (0.05 - 0.07 equivalents), and Cs₂CO₃ (2.0 equivalents).
-
Solvent Addition: Add degassed ethanol (or a 3:1 mixture of 1,4-Dioxane:H₂O) to the vial.
-
Reaction Execution: Seal the vessel and heat the reaction mixture with stirring. If using a microwave reactor, heat to 100-120 °C for 30-40 minutes.[7][8] If using conventional heating, reflux the mixture for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure 5-phenyl-1H-indole.
Stage 2: N-Difluoromethylation
The introduction of the difluoromethyl group onto the indole nitrogen is the critical final step. This is typically achieved using a source of difluorocarbene.
Experimental Protocol: N-Difluoromethylation of 5-Phenyl-1H-indole
This protocol is adapted from general methods for the N-difluoromethylation of indoles and other N-heterocycles using chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate.[10][11]
Materials:
-
5-Phenyl-1H-indole
-
Chlorodifluoromethane (Freon-22) or Sodium chlorodifluoroacetate
-
Potassium hydroxide (KOH) or another strong base
-
Dioxane-water solvent system[12]
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: Dissolve 5-phenyl-1H-indole (1.0 equivalent) in a dioxane-water mixture in a pressure-rated vessel.
-
Base Addition: Add a strong base such as powdered potassium hydroxide (3-5 equivalents).
-
Difluoromethylating Agent: Cool the mixture and introduce the difluoromethylating agent. If using Freon-22, it would be bubbled through the solution. If using sodium chlorodifluoroacetate, it would be added as a solid.
-
Reaction Execution: Seal the vessel and heat the mixture to 60-80 °C for several hours. The reaction must be conducted in a well-ventilated fume hood with appropriate safety precautions for handling pressurized reactions and fluorinated gases.
-
Monitoring: Carefully monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography to yield 1-(Difluoromethyl)-5-phenyl-1H-indole.
Overall Synthetic Workflow
Caption: Proposed two-stage synthesis of the target compound.
Part 3: Potential Applications in Drug Discovery
While direct biological data for 1-(Difluoromethyl)-5-phenyl-1H-indole is not yet available, the extensive research on related indole scaffolds allows for informed predictions of its therapeutic potential.[1][2][13]
Logical Framework for Application Discovery
Caption: Relationship between structure and potential applications.
-
Oncology: 2-Phenyl and other aryl-substituted indoles have demonstrated potent anticancer activities through various mechanisms, including inhibition of tubulin polymerization, protein kinases, and histone deacetylases.[1][13] The enhanced metabolic stability of the target molecule would be a significant advantage in developing a long-acting anticancer agent.
-
Neuroscience: The indole scaffold is central to neurotransmitters like serotonin. Its ability to cross the blood-brain barrier makes it a prime candidate for developing agents targeting CNS disorders. The 5-phenyl-1H-indole core could be explored for activity against neurodegenerative diseases or psychiatric conditions.
-
Anti-inflammatory: Certain 2-phenyl indole derivatives are known to exhibit excellent binding to the COX-2 enzyme, a key target in inflammation.[13]
-
Anthelmintic: A recent study highlighted that 5-aryl-1H-indole derivatives show potent efficacy against parasitic nematodes, suggesting a potential application in veterinary and human medicine.[14]
Part 4: Critical Experimental Validation
To validate the predicted properties and potential of 1-(Difluoromethyl)-5-phenyl-1H-indole, a series of well-defined experiments are necessary.
Workflow for Compound Validation
Caption: A streamlined workflow for experimental validation.
Key Protocol: In Vitro Metabolic Stability Assay
A critical first step is to confirm the hypothesis that the N-CHF₂ group confers metabolic stability. The liver microsomal stability assay is a standard industry method for this purpose.[15][16][17][18][19]
Objective: To determine the rate of disappearance of the test compound in the presence of liver microsomes, which contain key Phase I metabolic enzymes like Cytochrome P450s.
Materials:
-
1-(Difluoromethyl)-5-phenyl-1H-indole (Test Compound), 10 mM stock in DMSO
-
Pooled liver microsomes (human, rat, or mouse), 20 mg/mL stock
-
100 mM Phosphate buffer (pH 7.4)
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Positive control compounds (e.g., Midazolam, Dextromethorphan)[15][18]
-
Acetonitrile with an internal standard (for quenching and analysis)
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Prepare a working solution of the test compound at 1 µM in phosphate buffer. Prepare a microsomal protein suspension (e.g., 0.5 mg/mL) in the same buffer.
-
Pre-incubation: Add the microsomal suspension to the wells of a 96-well plate and pre-incubate at 37 °C for 10-15 minutes.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. A parallel incubation without NADPH should be run as a negative control.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[18]
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.
-
Data Analysis: Plot the natural logarithm of the percent remaining compound versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and the intrinsic clearance (Clᵢₙₜ).
Part 5: Safety and Handling
As with any novel chemical entity, proper safety precautions are paramount.
-
General Handling: Handle 1-(Difluoromethyl)-5-phenyl-1H-indole in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[20][21]
-
Fluorinated Compounds: While the C-F bond is generally stable, care should be taken to avoid conditions that could lead to defluorination, such as very strong bases or certain metabolic pathways that can generate reactive metabolites.[3][22] In case of skin contact with any fluorinated reagent, immediate and thorough washing is required. For some fluorine sources, application of calcium gluconate gel may be recommended as a first aid measure.
-
Indole Derivatives: Indole-based compounds can have potent biological effects. Avoid inhalation of dust and direct contact with skin and eyes.[20]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and national regulations.
Conclusion
1-(Difluoromethyl)-5-phenyl-1H-indole stands as a promising, albeit underexplored, scaffold for medicinal chemistry and drug discovery. Its synthesis is achievable through robust and well-established synthetic methodologies like the Suzuki-Miyaura coupling and N-difluoromethylation. The strategic incorporation of the N-CHF₂ group is predicted to confer significant metabolic stability, a highly sought-after property in drug development. Based on the rich pharmacology of the broader indole class, this molecule warrants investigation across multiple therapeutic areas, including oncology, neuroscience, and inflammatory diseases. This guide provides the foundational knowledge, predictive insights, and actionable protocols for researchers to begin unlocking the full potential of this novel compound.
References
A comprehensive list of all sources cited within this document.
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